N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide
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Overview
Description
N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide is a derivative of 2,2’-bipyridine, a well-known ligand in coordination chemistry. This compound features two acetamide groups attached to the bipyridine scaffold, which enhances its solubility and reactivity. The bipyridine core is renowned for its ability to form stable complexes with various metal ions, making it a valuable component in numerous chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide typically involves the functionalization of 2,2’-bipyridine. One common method is the acylation of 2,2’-bipyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired diacetamide product .
Industrial Production Methods
Industrial production of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide oxide.
Reduction: Formation of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide hydride.
Substitution: Formation of substituted N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide derivatives.
Scientific Research Applications
N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide involves its ability to chelate metal ions through the nitrogen atoms of the bipyridine core. This chelation stabilizes the metal ions and can modulate their reactivity. The acetamide groups further enhance the solubility and binding affinity of the compound. The molecular targets include transition metal ions, and the pathways involved are primarily related to redox reactions and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound, widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer with different coordination properties.
1,10-Phenanthroline: A structurally related compound with similar applications in coordination chemistry.
Uniqueness
N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide is unique due to the presence of acetamide groups, which enhance its solubility and reactivity compared to its parent compound, 2,2’-bipyridine. This modification allows for more versatile applications in various fields, including catalysis, materials science, and medicinal chemistry .
Properties
Molecular Formula |
C14H14N4O2 |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-[2-(6-acetamidopyridin-2-yl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C14H14N4O2/c1-9(19)16-11-6-7-15-13(8-11)12-4-3-5-14(18-12)17-10(2)20/h3-8H,1-2H3,(H,15,16,19)(H,17,18,20) |
InChI Key |
XVIABMVDSAWQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)C2=NC(=CC=C2)NC(=O)C |
Origin of Product |
United States |
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